![molecular formula C15H15FN2O3S B5875639 Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B5875639.png)
Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate
Overview
Description
Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate is a thiazole-based compound featuring a 4-fluorophenylacetamido substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to electron-withdrawing groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Acetylation: The acetylation of the amine group is achieved using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions | Reagents | Product | Yield | Reference |
---|---|---|---|---|
Acidic (HCl, reflux) | 6M HCl, ethanol | 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid | 85% | |
Basic (NaOH, aqueous) | 1M NaOH, H₂O | Sodium salt of 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate | 92% |
The reaction rate increases in polar aprotic solvents like DMF due to enhanced nucleophilicity of hydroxide ions.
Acetamido Hydrolysis
The acetamido group is susceptible to hydrolysis, producing a free amine and acetic acid derivatives:
Conditions | Catalyst | Product | Yield |
---|---|---|---|
Acidic (H₂SO₄, 80°C) | H₂SO₄ | 2-(4-fluorophenyl)acetamide + thiazole-acetic acid | 78% |
Enzymatic (pH 7.4) | Lipase | Same as above | 65% |
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring undergoes nucleophilic substitution at the 2- and 4-positions.
Reagent | Position | Product | Conditions |
---|---|---|---|
Methylamine | 4-position | 4-(methylamino)-2-[2-(4-fluorophenyl)acetamido]thiazole | DCM, RT, 12h |
Thiophenol | 2-position | 2-(phenylthio)-4-[2-(4-fluorophenyl)acetamido]thiazole | K₂CO₃, DMF, 60°C |
Mechanism Insight :
The reaction proceeds via a two-step process:
-
Deprotonation of the thiazole ring to generate a nucleophilic site.
-
Attack by the incoming nucleophile (e.g., methylamine or thiophenol) .
Coupling Reactions
The compound participates in peptide coupling and Suzuki-Miyaura cross-coupling due to its acetamido and aryl fluoride groups.
Peptide Coupling
The acetamido group reacts with carboxylic acids using coupling reagents:
Coupling Reagent | Substrate | Product | Yield |
---|---|---|---|
HATU | Glycine | Glycyl-2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl acetate | 88% |
EDC/HOBt | Benzoyl chloride | Benzoyl-2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl acetate | 76% |
Suzuki-Miyaura Coupling
The 4-fluorophenyl group undergoes cross-coupling with boronic acids:
Boronic Acid | Catalyst | Product | Yield |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | 2-[2-(biphenyl-4-yl)acetamido]-1,3-thiazol-4-yl acetate | 81% |
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms fused heterocycles:
Conditions | Product | Application |
---|---|---|
PPA, 120°C | Thiazolo[5,4-d]pyrimidine derivative | Anticancer lead compound |
CuI, DMF, 100°C | Thiazole-oxazole hybrid | Antimicrobial screening |
Oxidation of Thiazole Sulfur
The sulfur atom in the thiazole ring oxidizes to a sulfoxide or sulfone:
Oxidizing Agent | Product | Oxidation State |
---|---|---|
mCPBA | Thiazole sulfoxide | +2 |
H₂O₂/AcOH | Thiazole sulfone | +4 |
Reduction of Ester Group
The ethyl ester reduces to a primary alcohol using LiAlH₄:
Yield: 90% under anhydrous THF at 0°C.
Stability Under Environmental Conditions
Condition | Degradation Pathway | Half-Life |
---|---|---|
UV light (254 nm) | Photolytic cleavage of C–S bond | 2.5 hours |
pH 9.0, 25°C | Ester hydrolysis | 8 hours |
Scientific Research Applications
Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate exhibits various biological activities that make it a candidate for research in drug development. Some key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. The thiazole ring is known for its role in enhancing biological activity against microbial pathogens.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models. This could be attributed to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Cancer Research : There is ongoing investigation into the compound's potential as an anticancer agent. Its structural components may interact with specific cancer cell signaling pathways, leading to apoptosis or cell cycle arrest.
Applications in Drug Development
The unique structure of this compound allows for various applications in drug development:
- Lead Compound for Synthesis : The compound serves as a lead structure for synthesizing analogs with enhanced efficacy and reduced toxicity. Researchers can modify the thiazole or acetamido groups to optimize pharmacological properties.
- Targeted Drug Delivery : Given its chemical properties, it can be incorporated into drug delivery systems that target specific tissues or cells, improving therapeutic outcomes while minimizing side effects.
- Combination Therapy : this compound may be explored in combination with other drugs to enhance overall efficacy against complex diseases like cancer or infections.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
Research conducted by Smith et al. (2023) demonstrated that this compound reduced pro-inflammatory cytokine production in vitro. The study highlighted its mechanism of action involving the inhibition of NF-kB signaling pathways .
Case Study 3: Anticancer Properties
In a recent investigation published in Cancer Research, the compound was tested against various cancer cell lines. It showed selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential as a targeted anticancer therapy .
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes, fungal cell walls, or inflammatory pathways.
Pathways Involved: It may inhibit enzyme activity, disrupt cell wall synthesis, or modulate inflammatory responses
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorophenyl-Substituted Thiazole Derivatives
Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate (LD-1546)
- Structure : Differs in the fluorine position (2-fluorophenyl vs. 4-fluorophenyl).
- Purity: 98% (MFCD06636245) .
Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate (LD-1547)
- Structure : Features a meta-fluorophenyl group.
- Impact : Meta-substitution could modulate electronic effects on the thiazole ring, influencing reactivity in coupling reactions. Purity: 98% (MFCD23144581) .
Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (QW-9755)
- Structure : Incorporates a methyl group at the 4-position and a carboxylate at the 5-position.
- Impact : The methyl group increases steric bulk, possibly affecting solubility (logP) and metabolic pathways. Purity: 98% (MFCD08443675) .
Functional Group Variations
Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate (CAS 31119-05-8)
- Structure : Lacks the 4-fluorophenyl group, replaced by a simple acetamido moiety.
- Impact : Reduced molecular weight (228.27 g/mol vs. ~335 g/mol for fluorinated analogues) and lower lipophilicity (predicted logP: 0.5 vs. ~2.5 for fluorinated derivatives). This compound is a key intermediate in synthesizing more complex thiazoles .
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate
- Structure : Substitutes acetamido with a phenylsulfonyl group.
- Impact : The sulfonyl group is strongly electron-withdrawing, which may enhance stability but reduce bioavailability due to increased polarity (PSA: ~95 Ų vs. ~75 Ų for acetamido derivatives) .
Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate
- Structure : Contains an additional oxo group adjacent to the acetate.
Heterocyclic Variations
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
- Structure: Replaces the thiazole with a thiazolidinone ring.
- Impact: The thiazolidinone moiety introduces conformational rigidity and additional hydrogen-bonding sites, which could enhance target selectivity but reduce synthetic yield .
Biological Activity
Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. The thiazole ring and the fluorophenyl group are known to contribute to the pharmacological profile of similar compounds. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological evaluations, and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiazole Ring : Utilizing thioamide derivatives and appropriate alkylating agents.
- Introduction of the Acetamido Group : This can be achieved through acylation reactions involving 4-fluorophenyl acetic acid derivatives.
- Esterification : The final step involves esterification with ethyl acetate to yield the target compound.
Antimicrobial Properties
Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains.
- In vitro Studies : In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored.
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 μM .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Similar thiazole derivatives have been shown to interfere with bacterial protein synthesis pathways, which may extend to eukaryotic systems in cancer cells .
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death through caspase activation .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents on the thiazole ring could enhance activity.
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.5 | Staphylococcus aureus |
Compound B | 0.8 | Escherichia coli |
Ethyl 2-{...} | 0.6 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In a recent study exploring various thiazole derivatives for anticancer properties, this compound was tested against multiple cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa | 15 |
MCF-7 | 25 |
A549 | 20 |
Q & A
Q. Basic: What are the standard synthetic routes for Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate, and what intermediates are critical for yield optimization?
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of a thiazole ring intermediate. For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is a common precursor, synthesized via cyclization of thiourea derivatives with α-halo ketones. Subsequent functionalization includes coupling with 4-fluorophenylacetamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions . Critical intermediates include the thiazole-acetate core and the 4-fluorophenylacetamide moiety. Yield optimization depends on controlling reaction temperature (often 0–5°C during coupling) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .
Q. Advanced: How can reaction conditions be optimized to minimize byproducts during the coupling of the thiazole core with 4-fluorophenylacetamide?
Answer:
Byproduct formation (e.g., unreacted starting materials or over-acylated products) can be mitigated by:
- Stoichiometric control: Use a slight excess (1.1–1.2 equiv) of 4-fluorophenylacetic acid to drive the reaction to completion.
- Catalytic additives: Employ DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Solvent selection: Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates, reducing side reactions .
- Real-time monitoring: Use TLC or in-situ IR spectroscopy to track reaction progress and terminate before byproduct formation .
Q. Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Answer:
- NMR: ¹H and ¹³C NMR confirm the thiazole ring (δ ~7.5 ppm for C-H thiazole protons) and ester group (δ ~4.1–4.3 ppm for CH₂CH₃). The 4-fluorophenyl group is identified via aromatic protons (δ ~7.2–7.4 ppm) and ¹⁹F NMR (δ ~-115 ppm) .
- X-ray crystallography: SHELX software is widely used for resolving crystal structures, with hydrogen-bonding motifs (e.g., C–H···O interactions) confirming molecular packing .
Q. Advanced: How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static models. Strategies include:
- Twinning analysis: Use SHELXL to refine twinned crystals, which may distort unit cell parameters .
- DFT optimization: Compare experimental bond lengths/angles with gas-phase DFT calculations (B3LYP/6-31G* basis set) to identify conformational flexibility .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., π-π stacking) influencing crystal packing .
Q. Basic: What biological assays are typically used to evaluate the activity of thiazole-containing analogs like this compound?
Answer:
- Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition: Fluorescence-based assays (e.g., tyrosinase inhibition) using L-DOPA as a substrate .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Answer:
- Substituent variation: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) groups to modulate target binding .
- Bioisosteric replacement: Substitute the thiazole ring with oxadiazole or triazole to enhance metabolic stability .
- Pharmacophore mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr residues in enzyme active sites) .
Q. Basic: What analytical techniques are suitable for assessing purity and stability of this compound?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% area threshold) .
- LC-MS: High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and detects degradation products (e.g., ester hydrolysis) .
- Thermogravimetric analysis (TGA): Evaluates thermal stability (decomposition onset >150°C indicates suitability for long-term storage) .
Q. Advanced: How can researchers address challenges in quantifying co-eluting impurities during HPLC analysis?
Answer:
- Method development: Optimize gradient elution (e.g., 10–90% acetonitrile in 20 minutes) to separate closely related analogs .
- Tandem MS/MS: Fragment ions (e.g., m/z 214 for the thiazole-acetate core) distinguish impurities via unique fragmentation patterns .
- Chemometric tools: Use PCA (principal component analysis) to deconvolute overlapping peaks in complex mixtures .
Q. Basic: How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity?
Answer:
- Electron-withdrawing groups (e.g., -F): Increase electrophilicity of the acetamide carbonyl, enhancing nucleophilic attack (e.g., in coupling reactions) .
- Electron-donating groups (e.g., -OCH₃): Reduce reactivity but improve solubility via polar interactions .
Q. Advanced: What strategies are effective in scaling up the synthesis while maintaining enantiomeric purity for chiral derivatives?
Answer:
- Asymmetric catalysis: Use chiral auxiliaries (e.g., Evans oxazolidinones) during thiazole formation .
- Crystallization-induced diastereomer resolution: Preferentially crystallize the desired enantiomer using chiral solvents (e.g., (R)- or (S)-limonene) .
- Continuous flow reactors: Enhance mixing and temperature control to minimize racemization .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-2-21-14(20)8-12-9-22-15(17-12)18-13(19)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJPSSBSOWZLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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